methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Amination: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes amination to introduce the amino group.
Reduction: The intermediate product is then reduced to form the corresponding amine.
Esterification: The amine is esterified with methyl benzoate to form the ester linkage.
Condensation: The final step involves the condensation of the ester with the pyrazole derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes[][3].
Mechanism of Action
The mechanism of action of methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-1-methyl-1H-pyrazol-4-carboxylate: A similar compound with a pyrazole ring and ester functionality.
1-methyl-5-(triphenylmethyl)amino-1H-pyrazole-4-carboxamide: Another pyrazole derivative with different substituents.
Uniqueness
Methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a benzoate ester makes it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 2-[(2-methylpyrazole-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-16-11(7-8-14-16)12(17)15-10-6-4-3-5-9(10)13(18)19-2/h3-8H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVVJWRRLDTYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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